molecular formula C16H19ClSi B126151 tert-Butylchlorodiphenylsilane CAS No. 58479-61-1

tert-Butylchlorodiphenylsilane

Cat. No.: B126151
CAS No.: 58479-61-1
M. Wt: 274.86 g/mol
InChI Key: MHYGQXWCZAYSLJ-UHFFFAOYSA-N
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Description

tert-Butylchlorodiphenylsilane: is a chemical compound with the molecular formula C16H19ClSi . It is a colorless to pale brown oily liquid with a pungent odor. This compound is widely used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers .

Mechanism of Action

Target of Action

The primary target of tert-Butylchlorodiphenylsilane (TBDPSCl) is the active hydrogen in silane-based compounds, such as the hydrogen in hydroxyl, carboxyl, and amino groups . The compound acts as a silylating reagent, used in the protection of alcohols and the preparation of silyl ethers .

Mode of Action

TBDPSCl operates by replacing the active hydrogen in silane-based compounds to form stable intermediates . This process is part of a protection and deprotection reaction that is highly efficient, often even quantitative . This makes TBDPSCl widely used in organic synthesis, particularly in drug synthesis .

Biochemical Pathways

The biochemical pathway primarily involves the protection of alcohol hydroxyl groups, phenol hydroxyl groups, primary amine groups, and the preparation of enol silyl ethers . The conditions of alcohol protection are similar to those with tbscl and are generally carried out in DMF, ch2ci2, and THF . Imidazole, triethylamine, and NAH are used as basic reagents .

Pharmacokinetics

Its properties such as its liquid form , boiling point of 90 °C/0.01 mmHg , and density of 1.057 g/mL at 25 °C may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of TBDPSCl’s action is the formation of stable intermediates that can undergo further reactions . After these reactions, the silyl group is removed through a hydrolysis reaction, regenerating the group originally protected by silyl and synthesizing specific compounds . For example, it can be used to synthesize p-benzophenoxazole, a compound with antagonistic activity to the thromboxane receptor .

Action Environment

The action of TBDPSCl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the reaction is generally carried out at temperatures between 50 and 75°C . The presence of basic reagents like imidazole, triethylamine, and NAH is also necessary . Furthermore, TBDPSCl is moisture sensitive , indicating that the presence of water can affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylchlorodiphenylsilane is typically synthesized by reacting diphenyldichlorosilane with tert-butyllithium . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or pentane. The reaction conditions include maintaining a temperature range of 50-75°C and using catalysts such as sodium thiocyanate and copper(I) chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with condensers, stirrers, and temperature control systems. The process includes the gradual addition of reactants and careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butylchlorodiphenylsilane primarily undergoes substitution reactions where the chlorine atom is replaced by other functional groups. It is also involved in the formation of silyl ethers through reactions with alcohols .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are silyl ethers , which are stable intermediates used in various organic synthesis processes .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • Chlorotriphenylsilane
  • Chloro(dimethyl)phenylsilane
  • Triisopropylsilyl chloride

Comparison: tert-Butylchlorodiphenylsilane is unique due to its high stability and selectivity in protecting hydroxyl groups. Compared to tert-Butyldimethylsilyl chloride, it offers greater resistance to acidic conditions and less tendency to migrate to adjacent hydroxyl groups. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl-chloro-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYGQXWCZAYSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069259
Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Molecular Weight

274.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58479-61-1
Record name tert-Butyldiphenylsilyl chloride
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Record name tert-Butyldiphenylchlorosilane
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Record name Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis-
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Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Record name tert-butylchlorodiphenylsilane
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Record name TERT-BUTYLDIPHENYLCHLOROSILANE
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Synthesis routes and methods I

Procedure details

12.2 g (0.5 mol) magnesium was introduced into a 500 mL four-neck flask equipped with a reflux condenser, addition funnel, thermometer, and stirring rod. After drying under a nitrogen atmosphere, the tert-butyl Grignard reagent was prepared by the addition of 250 mL tetrahydrofuran and 46.3 g (0.5 mol) t-butyl chloride with stirring. To this was added 0.45 g (0.005 mol) copper cyanide at room temperature, and 126.6 g (0.5 mol) diphenyldichlorosilane was then dripped in while stirring. The system temperature rose to 50 degrees Centigrade. After heating and stirring under reflux for 5 hours, the addition of 100 mL hexane, filtration, distillation of the solvent, and continuing with distillation in vacuo gave 103 g (yield =75%) tert-butyldiphenylchlorosilane.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

48.6 g (2.0 mol) of magnesium filings and a spatula-tip of iodine are initially introduced into a 2 1 three-necked flask with a precision glass stirrer, straight enclosed-scale thermometer, Dimroth condenser and dropping funnel under a blanket of inert gas. By addition of 600 ml of ethylene glycol dimethyl ether and 203.7 g (2.2 mol) of tert-butyl chloride, tert-butylmagnesium chloride is prepared. Initially 5.2 g (0.02 mol) of copper(II) acetylacetonate and then, at 50° C. over 2 hours, 455.8 g (1.8 mol) of diphenyldichlorosilane are subsequently added dropwise. The internal temperature of the flask rises slightly, and the mixture is subsequently stirred at 70° C. for a further 3 hours to bring the reaction to completion. To remove the precipitated magnesium salt from the solution, the reaction mixture is filtered through a pressure suction filter maintained under an argon atmosphere. The filter cake is rinsed with ethylene glycol dimethyl ether. A concluding fractional distillation of the combined filtrates in vacuo gives 420.6 g of tert-butyldiphenylchlorosilane (85% yield, based on the diphenyldichlorosilane) as a colorless liquid in a GC purity of 92%.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
455.8 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
catalyst
Reaction Step Three
Quantity
203.7 g
Type
reactant
Reaction Step Four
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylchlorodiphenylsilane
Reactant of Route 2
tert-Butylchlorodiphenylsilane
Reactant of Route 3
tert-Butylchlorodiphenylsilane
Reactant of Route 4
tert-Butylchlorodiphenylsilane
Reactant of Route 5
tert-Butylchlorodiphenylsilane
Reactant of Route 6
tert-Butylchlorodiphenylsilane
Customer
Q & A

Q1: What is the primary use of tert-butylchlorodiphenylsilane in the context of polymer chemistry?

A1: this compound is primarily used as a protecting agent and modifying agent in polymer synthesis. For instance, it is used to modify the end groups of solution polymerized styrene-butadiene rubber (SSBR) [, ]. This modification results in improved dispersion of carbon black in the rubber matrix, leading to enhanced mechanical properties and lower hysteresis loss, which translates to lower rolling resistance in tires [].

Q2: How does this compound interact with its target in SSBR modification?

A2: this compound reacts with the terminal hydroxyl groups of SSBR chains []. This reaction leads to the attachment of the bulky tert-butyldiphenylsilyl group to the polymer chain ends, effectively "capping" them.

Q3: What are the downstream effects of this modification on the properties of the SSBR?

A3: The bulky tert-butyldiphenylsilyl groups attached to the SSBR chains influence its properties in several ways:

  • Improved Carbon Black Dispersion: The bulky groups enhance the compatibility of the SSBR with carbon black fillers, leading to a more uniform dispersion at the nanoscale [].
  • Enhanced Mechanical Properties: This improved dispersion contributes to better tensile strength, elongation at break, tear strength, and resilience of the vulcanized rubber [].
  • Reduced Hysteresis Loss: The modification leads to lower hysteresis loss, meaning less energy is dissipated as heat during deformation, resulting in lower rolling resistance for tires made from the modified SSBR [].

Q4: Besides polymer chemistry, what are other applications of this compound in scientific research?

A4: this compound is frequently employed as a protecting group for hydroxyl groups in carbohydrate chemistry [, , , , , ]. Its bulky nature often provides regioselectivity, favoring reactions at less sterically hindered hydroxyl groups. The tert-butyldiphenylsilyl group can be later removed under specific conditions to yield the desired deprotected product.

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